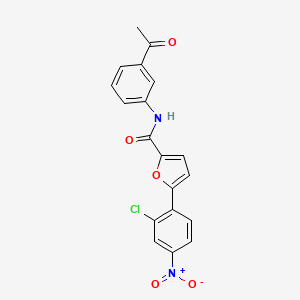

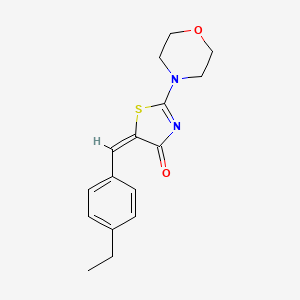

![molecular formula C22H26N2O3 B4630380 2-乙氧基-N-{4-[(4-甲基-1-哌啶基)羰基]苯基}苯甲酰胺](/img/structure/B4630380.png)

2-乙氧基-N-{4-[(4-甲基-1-哌啶基)羰基]苯基}苯甲酰胺

描述

Synthesis Analysis

The synthesis of compounds related to 2-ethoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves complex chemical processes. Studies detail the creation of similar compounds through methods such as alkylation, esterification, and reactions with aryllithium and carbon-14 dioxide to introduce radioisotopes or other functional groups (Gawell, 2003).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-ethoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is analyzed using techniques like X-ray diffraction, IR spectroscopy, and DFT calculations. These analyses reveal the crystalline systems, lattice constants, and molecular geometry, providing insights into the structural intricacies of these compounds (Demir et al., 2015).

Chemical Reactions and Properties

Research on related benzamide derivatives showcases their engagement in various chemical reactions, leading to the formation of new compounds with potential therapeutic applications. These studies illuminate the reactivity and transformation capabilities of such compounds under different chemical conditions (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of similar benzamide compounds are characterized by their solubility in organic solvents, ability to form tough and transparent films, and changes in properties upon heat treatment. These attributes are crucial for understanding the material aspects and potential applications of these compounds (Kang et al., 2000).

Chemical Properties Analysis

The chemical properties of compounds like 2-ethoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide are explored through studies on their binding affinities, enzyme inhibition activities, and potential as therapeutic agents. These investigations provide valuable information on the functional capabilities and interactions of these compounds with biological targets (Hussain et al., 2016).

科学研究应用

合成和乙酰胆碱酯酶抑制活性评价

2-乙氧基-N-{4-[(4-甲基-1-哌啶基)羰基]苯基}苯甲酰胺及其衍生物已被合成并评估了其抑制乙酰胆碱酯酶 (AChE) 的能力,乙酰胆碱酯酶是乙酰胆碱分解的关键酶,对神经元信号传导很重要。这些化合物对乙酰胆碱酯酶表现出很高的亲和力,使其成为在乙酰胆碱酯酶抑制有益的条件下进一步发展的候选药物,例如阿尔茨海默病。合成过程涉及用碳-11标记的三氟甲磺酸甲酯对去甲基前体进行烷基化,产生具有高放射化学纯度和显着比活度的化合物。尽管它们作为乙酰胆碱酯酶抑制剂在体外和体内具有活性,但它们均匀的脑分布表明在哺乳动物大脑中对乙酰胆碱酯酶进行成像研究存在局限性 (C. Brown-Proctor 等,1999)。

作为抗痴呆剂的开发

对哌啶衍生物的进一步研究导致了具有显着抗乙酰胆碱酯酶活性的化合物的开发。通过用大体积部分修饰苯甲酰胺基团并在苯甲酰胺的氮原子处引入不同的基团,研究人员极大地提高了这些化合物对乙酰胆碱酯酶的抑制活性。这种增强表明它们作为抗痴呆剂的潜力,其中一种化合物对乙酰胆碱酯酶的亲和力比对丁酰胆碱酯酶 (BuChE) 高 18,000 倍,并且在大鼠特定剂量的脑皮层和海马中乙酰胆碱含量显着增加 (H. Sugimoto 等,1990)。

5-羟色胺 4 受体激动剂用于胃肠道运动

一系列苯甲酰胺衍生物已被合成并评估了它们作为 5-羟色胺 4 (5-HT(4)) 受体激动剂的活性,特别是它们对胃肠道运动的影响。这些化合物已针对其收缩离体豚鼠升结肠的能力进行了测试,显示出治疗胃肠道运动障碍的希望。尽管某些化合物在口服生物利用度方面存在挑战,但对化学结构的修改导致肠道吸收率和整体药理学特征的改善,表明它们作为促动力剂的潜力 (S. Sonda 等,2003)。

药物合成中的杂质鉴定

对抗糖尿病药物瑞格列奈的散装药物批次的研究导致七种新型杂质的检测、分离和合成。通过制备性高效液相色谱 (prep-HPLC) 和先进的光谱分析,鉴定了这些杂质的化学结构并对其进行了表征。这项研究不仅强调了纯度在制药中的重要性,而且有助于了解药物物质的化学稳定性和潜在降解途径,有助于开发更精细的合成工艺 (Prasad Kancherla 等,2018)。

属性

IUPAC Name |

2-ethoxy-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-27-20-7-5-4-6-19(20)21(25)23-18-10-8-17(9-11-18)22(26)24-14-12-16(2)13-15-24/h4-11,16H,3,12-15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNOLESDJUJHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

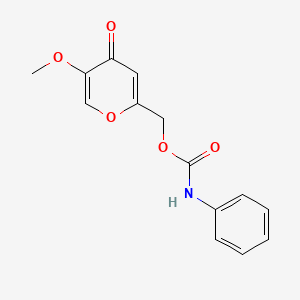

![4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630315.png)

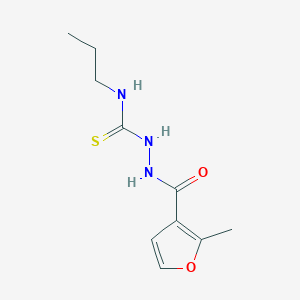

![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)

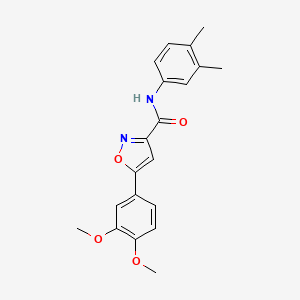

![isopropyl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4630346.png)

![3-[(dimethylamino)methyl]-2,5,7-trimethyl-4-quinolinol](/img/structure/B4630362.png)

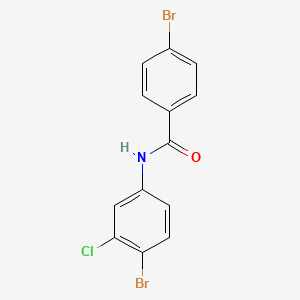

![2-chloro-4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4630370.png)

![2-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630386.png)

![4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4630391.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B4630393.png)